molecular formula C12H13NO2 B8233137 4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile

4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile

Cat. No.: B8233137
M. Wt: 203.24 g/mol
InChI Key: CXGROXURTMZSEK-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile is an organic compound that features a tetrahydropyran ring substituted with a hydroxyphenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with a suitable nitrile compound in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or other transition metals may be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy group can form hydrogen bonds with amino acid residues in the enzyme, while the nitrile group can participate in electrostatic interactions . These interactions can disrupt the normal function of the enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile is unique due to its tetrahydropyran ring structure, which imparts specific chemical and physical properties

Properties

IUPAC Name

4-(4-hydroxyphenyl)oxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c13-9-12(5-7-15-8-6-12)10-1-3-11(14)4-2-10/h1-4,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGROXURTMZSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Boron tribromide (1M in DCM, 262 ml) was added to a solution of 4-(4-methoxyphenyl)-tetrahydro-2H-pyran-4-carbonitrile (14.7 g, 67.9 mmol) in DCM (294 ml) at 0° C. under N2 keeping the temperature below 5° C. The reaction was allowed to warm to room temperature and stirred for 48 hours. The mixture was cooled to −10-0° C. with dry ice acetone and quenched with saturated aqueous sodium bicarbonate (294 ml). The mixture was allowed to warm to room temperature and stirred for 1 hour. The mixture was separated and the aqueous extracted with DCM (3×250 ml). The combined organic extracts were dried over MgSO4, filtered, washed with DCM and concentrated in vacuo to give the title compound (10.8 g, 78%).
Quantity
262 mL
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
Quantity
294 mL
Type
solvent
Reaction Step One
[Compound]
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

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